3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-imino-4-methylquinoxalin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-7-5-3-2-4-6(7)12-8(10)9(13)11/h2-5,11H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWNDEKNWACPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90668012 | |
| Record name | 3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412308-12-4 | |
| Record name | 3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Imino 4 Methyl 3,4 Dihydroquinoxalin 2 Amine
Strategic Approaches to Quinoxaline (B1680401) Ring Construction Featuring Imino Functionality
The formation of the quinoxaline ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. For the synthesis of 3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine, the key challenge lies in the incorporation of the 2-amino and 3-imino functionalities in a dihydro-state.
Condensation Reactions for Dihydroquinoxaline Formation
The most prevalent and versatile method for the synthesis of quinoxaline derivatives is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. This approach can be adapted to form dihydroquinoxaline structures by the careful selection of reactants and reaction conditions.
A plausible strategy for the synthesis of the unmethylated core, 3-imino-3,4-dihydroquinoxalin-2-amine, involves the cyclocondensation of o-phenylenediamine with a reagent that can provide the C2 and C3 atoms with the desired amino and imino functionalities. One such reagent is diaminomaleonitrile (B72808) (DAMN). The reaction of o-phenylenediamine with DAMN could, in principle, lead to the formation of 2,3-diaminoquinoxaline through a condensation and subsequent oxidation. To achieve the desired dihydro-imino structure, the reaction conditions would need to be carefully controlled to favor the initial cyclized intermediate and prevent full aromatization.
Alternatively, the reaction of o-phenylenediamine with cyanogen (B1215507) gas (C₂N₂) or a cyanogen equivalent could potentially lead to the formation of 2,3-diimino-1,2,3,4-tetrahydroquinoxaline, which could then be selectively hydrolyzed or aminated to yield the desired product. However, the high reactivity and toxicity of cyanogen gas make this approach less practical.
Cyclization Pathways Leading to the this compound Core
An alternative to direct condensation is the construction of the dihydroquinoxaline ring through intramolecular cyclization of a suitably functionalized acyclic precursor. This approach offers greater control over the substitution pattern of the final product.
One such pathway could begin with the reaction of o-phenylenediamine with a reagent that introduces a two-carbon unit with latent amino and imino functionalities. For instance, the reaction of o-phenylenediamine with a derivative of α-amino-α-cyanoacetamide could lead to an intermediate that, upon cyclization, would form the desired 2-amino-3-imino-3,4-dihydroquinoxaline core.
Another potential cyclization strategy involves the initial formation of a 2-amino-3-oxo-3,4-dihydroquinoxaline derivative, which can be synthesized from the reaction of o-phenylenediamine with derivatives of pyruvic acid. The resulting quinoxalinone could then be converted to the corresponding imine through a reaction with an appropriate aminating agent.
Precursor Design and Synthesis for Optimized Yields of this compound
Aminopyrazine Derivatives as Key Intermediates
While less common, the use of aminopyrazine derivatives as precursors for quinoxaline synthesis has been reported. In the context of the target molecule, a highly substituted aminopyrazine could potentially undergo a ring-closing metathesis or a Diels-Alder type reaction with a suitable dienophile to construct the fused benzene (B151609) ring. However, this approach is generally more complex and less direct than the traditional o-phenylenediamine condensation methods.
Role of Substituted 1,2-Dicarbonyl Compounds in Ring Closure
As previously mentioned, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a fundamental method for quinoxaline synthesis. For the synthesis of the target molecule, a key precursor would be a 1,2-dicarbonyl equivalent that can introduce the 2-amino and 3-imino functionalities.
A potential precursor could be a derivative of glyoxylic acid that has been modified to contain a nitrile and an amino group. For example, the reaction of o-phenylenediamine with ethyl 2-amino-2-cyanoacetate could potentially lead to the formation of the desired dihydroquinoxaline core after cyclization and subsequent tautomerization.
The following table summarizes potential precursor combinations for the formation of the 3-imino-3,4-dihydroquinoxalin-2-amine core:
| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Equivalent/C2 Synthon | Potential Intermediate/Product |
| o-Phenylenediamine | Diaminomaleonitrile | 2,3-Diaminoquinoxaline (requiring reduction) |
| o-Phenylenediamine | Ethyl 2-amino-2-cyanoacetate | 2-Amino-3-oxo-3,4-dihydroquinoxaline-2-carbonitrile |
| o-Phenylenediamine | Cyanogen Bromide/Ammonia (B1221849) | 2,3-Diimino-1,2,3,4-tetrahydroquinoxaline |
Catalyst Systems and Reaction Conditions for this compound Synthesis
The final step in the proposed synthesis is the selective N-methylation of the 3-imino-3,4-dihydroquinoxalin-2-amine intermediate at the 4-position. This transformation requires a careful choice of methylating agent and catalyst to ensure regioselectivity and avoid methylation at the other nitrogen atoms (N-1, exocyclic amino, and imino groups).
The relative nucleophilicity of the nitrogen atoms in the dihydroquinoxaline ring will play a crucial role in determining the site of methylation. It is generally expected that the endocyclic nitrogen atoms (N-1 and N-4) are more nucleophilic than the exocyclic amino and imino groups. Between N-1 and N-4, steric hindrance and electronic effects will influence the selectivity.
Several catalytic systems can be considered for this selective N-methylation:
Classical Methylating Agents: Reagents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a mild base could be employed. The reaction conditions, including solvent and temperature, would need to be carefully optimized to favor N-4 methylation.
Reductive Amination: A more controlled approach would be reductive amination using formaldehyde (B43269) as the methyl source and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This method often provides high selectivity for the methylation of secondary amines in the presence of primary amines. In this case, the N-4 nitrogen of the dihydroquinoxaline ring can be considered a secondary amine.
Transition Metal Catalysis: Recent advances in catalysis have introduced highly selective methods for N-methylation using catalysts based on iridium, ruthenium, or copper. These catalysts can utilize methanol (B129727) or carbon dioxide as the methyl source, offering a greener and more efficient alternative to traditional methods. nih.govrsc.orgrsc.orgthieme-connect.com The choice of ligand on the metal center can be tuned to achieve the desired regioselectivity.
The following table outlines potential catalytic systems for the N-4 methylation step:
| Catalyst System | Methylating Agent | Potential Advantages |
| Base (e.g., K₂CO₃, Et₃N) | Methyl Iodide (CH₃I) | Readily available reagents |
| Sodium Cyanoborohydride (NaBH₃CN) | Formaldehyde (HCHO) | High selectivity for secondary amines |
| Iridium or Ruthenium NHC Complexes | Methanol (CH₃OH) | High atom economy, mild conditions |
| Copper Hydride Catalysts | Paraformaldehyde | High efficiency, broad substrate scope nih.gov |
Acid-Catalyzed Approaches
Acid catalysis plays a crucial role in promoting the cyclization reactions necessary for the formation of the quinoxaline core. Typically, a Brønsted or Lewis acid is employed to activate the carbonyl or cyano groups of the C2 synthon, facilitating nucleophilic attack by the amino groups of N-methyl-o-phenylenediamine.
One plausible acid-catalyzed route involves the reaction of N-methyl-o-phenylenediamine with diaminomaleonitrile (DAMN). In this reaction, an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, would protonate one of the nitrile groups of DAMN, rendering it more susceptible to attack by the primary amino group of the diamine. Subsequent intramolecular cyclization, driven by the attack of the secondary N-methylamino group on the second nitrile group, followed by tautomerization, would yield the desired this compound.
Table 1: Effect of Different Acid Catalysts on the Synthesis of Quinoxaline Derivatives
| Catalyst | Reaction Time (hours) | Yield (%) |
| Hydrochloric Acid | 6 | 75 |
| p-Toluenesulfonic Acid | 8 | 82 |
| Acetic Acid | 12 | 60 |
| No Catalyst | 24 | <10 |
Note: Data is generalized from typical acid-catalyzed quinoxaline syntheses and may not represent the specific synthesis of this compound.
Metal-Catalyzed Methods
Transition metal catalysts offer an alternative and often more efficient pathway for the synthesis of quinoxaline derivatives. These methods can proceed under milder conditions and may exhibit higher selectivity. Catalysts based on palladium, copper, and iron are commonly employed in C-N bond-forming reactions, which are central to the assembly of the quinoxaline scaffold.
A potential metal-catalyzed approach could involve a cross-coupling reaction. For instance, a pre-functionalized N-methyl-o-phenylenediamine derivative could be coupled with a suitable nitrogen-containing C2 component under the influence of a palladium catalyst. While direct metal-catalyzed routes to this compound are not extensively documented, analogies from the synthesis of related quinoxalin-2-amines suggest the feasibility of such methods. Three-component reactions catalyzed by metal nanoparticles, such as Co3O4@SiO2, have been reported for the synthesis of 3,4-dihydroquinoxalin-2-amine (B11920997) derivatives and could potentially be adapted for the target molecule.
Solvent Effects and Temperature Optimization in Synthesis Protocols
The choice of solvent and the reaction temperature are critical parameters that significantly influence the yield, purity, and reaction time in the synthesis of this compound. Solvents not only serve as a medium for the reaction but can also affect the solubility of reactants and intermediates, as well as the stability of transition states.
Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective for quinoxaline synthesis as they can solvate the charged intermediates formed during the cyclization process. Alcohols, such as ethanol (B145695) and methanol, are also commonly used, particularly in acid-catalyzed reactions.
Temperature optimization is crucial for balancing the rate of reaction with the potential for side reactions and decomposition. Generally, moderate heating is required to overcome the activation energy of the cyclization step. However, excessively high temperatures can lead to the formation of undesired byproducts. The optimal temperature is highly dependent on the specific reactants and catalyst used.
Table 2: Influence of Solvent and Temperature on Quinoxaline Synthesis Yield
| Solvent | Temperature (°C) | Yield (%) |
| Ethanol | Reflux | 85 |
| DMF | 100 | 90 |
| Toluene | Reflux | 70 |
| Water | 80 | 65 |
Note: This data is illustrative of general trends in quinoxaline synthesis.
Green Chemistry Principles Applied to the Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on the use of safer solvents, alternative energy sources, and waste reduction.
Solvent-Free Syntheses
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. These reactions are typically carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. This method can lead to shorter reaction times, higher yields, and simpler work-up procedures. The synthesis of quinoxaline derivatives has been successfully achieved under solvent-free conditions, suggesting that this approach could be viable for the preparation of this compound.
Microwave-Assisted Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering rapid and efficient heating that can dramatically reduce reaction times from hours to minutes. nih.gov This technique often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. The synthesis of various quinoxaline derivatives has been effectively demonstrated using microwave irradiation, often in solvent-free conditions or with a minimal amount of a high-boiling, polar solvent. researchgate.net A microwave-assisted approach to the synthesis of this compound would likely involve the irradiation of a mixture of N-methyl-o-phenylenediamine and a suitable C2 synthon, potentially with a catalyst. e-journals.innih.gov
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoxalines
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 8 hours | 70 |
| Microwave Irradiation | 10 minutes | 92 |
Note: This is a comparative representation based on general findings in quinoxaline synthesis.
Mechanochemical Approaches
Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. This solvent-free technique is highly efficient and environmentally friendly. The direct grinding of reactants can lead to the formation of products without the need for bulk solvents, thus reducing waste and simplifying purification. While specific applications to the synthesis of this compound are not yet widely reported, mechanochemical methods have been successfully employed for the synthesis of other nitrogen-containing heterocycles, indicating its potential for this target compound.
Advanced Structural Elucidation and Conformational Analysis of 3 Imino 4 Methyl 3,4 Dihydroquinoxalin 2 Amine
Spectroscopic Techniques for Structural Confirmation Beyond Basic Identification
While basic spectroscopic methods provide initial confirmation of a synthesized compound, advanced techniques are required for unambiguous structural assignment, including connectivity, stereochemistry, and tautomeric forms.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for establishing the precise connectivity of atoms within a molecule. For 3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine, a combination of experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide a complete picture of the proton and carbon framework.
Expected 2D NMR Correlations:
COSY: This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons on the benzene (B151609) ring.
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton to its corresponding carbon atom.
Hypothetical NMR Data:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| C2 | - | ~158.0 | - |
| C3 | - | ~150.0 | - |
| C4a | - | ~135.0 | - |
| C5 | ~7.20 (d) | ~122.0 | C4, C7 |
| C6 | ~7.00 (t) | ~124.0 | C8 |
| C7 | ~7.15 (t) | ~123.0 | C5, C8a |
| C8 | ~6.90 (d) | ~115.0 | C4a, C6 |
| C8a | - | ~130.0 | - |
| N-CH₃ | ~3.50 (s) | ~30.0 | C4 |
| NH₂ | ~5.50 (br s) | - | C2, C3 |
| NH (imino) | ~8.00 (br s) | - | C3 |
This is a hypothetical data table based on known values for similar quinoxaline (B1680401) structures.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. In the case of this compound, these techniques are particularly useful for identifying the N-H and C=N vibrations and for studying potential tautomerism. The molecule can exist in an amino-imino tautomeric equilibrium.
Expected Vibrational Frequencies:
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| N-H (amine) | 3400-3300 (m, br) | 3400-3300 (w) | Asymmetric and symmetric stretching |
| N-H (imine) | 3200-3100 (m, br) | 3200-3100 (w) | Stretching |
| C-H (aromatic) | 3100-3000 (m) | 3100-3000 (s) | Stretching |
| C-H (methyl) | 2950-2850 (m) | 2950-2850 (s) | Stretching |
| C=N (imine) | 1650-1630 (s) | 1650-1630 (m) | Stretching |
| C=C (aromatic) | 1600-1450 (m) | 1600-1450 (s) | Ring stretching |
| N-H (amine) | 1620-1580 (m) | - | Bending |
| C-N | 1350-1250 (s) | 1350-1250 (m) | Stretching |
This is a hypothetical data table based on characteristic vibrational frequencies for these functional groups.
Tautomeric studies could be performed by analyzing the spectra in different solvents or at different temperatures to observe shifts in the vibrational bands corresponding to the amino and imino groups. nih.govyoutube.comyoutube.comyoutube.com
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For C₉H₁₀N₄ (the molecular formula for this compound), the expected exact mass would be calculated.
Expected HRMS Data:
Molecular Formula: C₉H₁₀N₄
Calculated Exact Mass: 174.0905
Observed Mass (Hypothetical): 174.0903
The fragmentation pattern observed in the mass spectrum provides further structural information.
Plausible Fragmentation Pathways:
Loss of a methyl radical (•CH₃): [M - 15]⁺
Loss of ammonia (B1221849) (NH₃): [M - 17]⁺
Loss of HCN: [M - 27]⁺
Retro-Diels-Alder reaction: leading to the fragmentation of the dihydro-pyrazine ring.
Hypothetical Fragmentation Data:
| m/z | Proposed Fragment |
| 174 | [M]⁺ |
| 159 | [M - CH₃]⁺ |
| 157 | [M - NH₃]⁺ |
| 147 | [M - HCN]⁺ |
| 131 | [M - CH₃ - N₂]⁺ |
This is a hypothetical data table of plausible mass fragments.
Single Crystal X-Ray Diffraction for Solid-State Structural Determination
The most definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-Ray Diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles, as well as insights into the crystal packing and intermolecular interactions. While a crystal structure for this specific compound is not publicly available, we can predict its likely solid-state characteristics based on related quinoxaline structures. researchgate.nettandfonline.comrsc.orgrsc.orgnih.gov
The crystal packing of this compound would likely be dominated by hydrogen bonding and π-π stacking interactions.
Hydrogen Bonding: The presence of both amino and imino groups provides multiple hydrogen bond donors and acceptors. It is highly probable that intermolecular N-H···N hydrogen bonds would form, potentially leading to the formation of dimers or extended chains within the crystal lattice. nih.gov
C-H···π Interactions: The methyl and aromatic C-H groups could also act as weak hydrogen bond donors to the π-system of adjacent quinoxaline rings. rsc.org
The dihydro-pyrazine ring in 3,4-dihydroquinoxaline derivatives can adopt different conformations. researchgate.net In the crystalline state, the conformation of this ring would be influenced by the intermolecular interactions within the crystal lattice. It is likely that the ring would adopt a flattened boat or sofa conformation to minimize steric hindrance and maximize favorable intermolecular contacts. The orientation of the N-methyl group would also be fixed in the solid state, likely in a position that minimizes steric clash with the rest of the molecule and participates in favorable crystal packing.
Hypothetical Crystallographic Data:
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~11.5 |
| β (°) | ~95 |
| Z | 4 |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |
This is a hypothetical data table based on common values for similar heterocyclic compounds.
Tautomerism and Isomerism in this compound
The phenomenon of tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a key feature of the chemical behavior of this compound. The presence of both an imino and an amino group attached to the dihydroquinoxaline scaffold gives rise to a dynamic equilibrium between the imino and enamino forms.
The principal tautomeric equilibrium in this compound involves the migration of a proton between the exocyclic imino nitrogen and the endocyclic nitrogen at position 1, leading to the formation of an enamine tautomer. This imino-enamino tautomerism is a well-documented characteristic of various side-chained quinoxaline derivatives. clockss.org
The equilibrium can be represented as follows:
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are instrumental in investigating such equilibria. In analogous systems, the presence of both tautomers in solution is confirmed by the appearance of distinct sets of signals corresponding to each form. For instance, the enamine form is characterized by a vinyl proton signal, while the imino form (referred to as the methylene (B1212753) imine form in some literature) would exhibit signals for a methylene group adjacent to the quinoxaline ring. clockss.org
Studies on related 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxalines have demonstrated the coexistence of both the enamine and the methylene imine forms in solution, with their ratios being influenced by various factors. clockss.org
The position of the tautomeric equilibrium is not static and is highly sensitive to the surrounding chemical environment, primarily the solvent, and physical conditions like temperature.
Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents can stabilize one tautomer over the other through intermolecular interactions such as hydrogen bonding. For many heterocyclic systems, an increase in solvent polarity tends to favor the more polar tautomer. In the case of quinoxaline derivatives, solvents like dimethyl sulfoxide (B87167) (DMSO) and trifluoroacetic acid (TFA) have been shown to significantly influence the tautomeric distribution. clockss.org In TFA, for instance, certain quinoxaline derivatives have been observed to exist predominantly in the methylene imine (analogous to the imino form) tautomer. clockss.org
Temperature Effects: Temperature also exerts a significant influence on the tautomeric ratio. researchgate.net Variable-temperature NMR studies on analogous quinoxaline derivatives have revealed that a change in temperature can shift the equilibrium. In one study, it was observed that in DMSO-d6, the enamine tautomer predominated at lower temperatures, while an increase in temperature led to a gradual increase in the proportion of the methylene imine tautomer. clockss.org This indicates that the thermodynamic parameters (enthalpy and entropy) of the equilibrium play a critical role.
The following table, based on data from related quinoxaline systems, illustrates the potential influence of solvent and temperature on the tautomeric ratio.
| Solvent | Temperature (°C) | Predominant Tautomer (Analog System) | Reference |
| DMSO-d6 | Low | Enamine | clockss.org |
| DMSO-d6 | High | Methylene Imine | clockss.org |
| TFA-d1 | Ambient | Methylene Imine | clockss.org |
Conformational Analysis of the Dihydroquinoxaline Ring System
The 3,4-dihydroquinoxaline ring is not planar and can adopt various conformations. The specific conformation is determined by the minimization of steric and electronic strains within the molecule.
The 1,4-dihydropyrazine (B12976148) ring, which is the core of the dihydroquinoxaline system, has been shown through crystallographic investigations of derivatives like 1,4-diacetyl-1,4-dihydroquinoxaline (B14620854) to exist in a well-defined boat conformation. researchgate.netcdnsciencepub.com This boat conformation is a key feature of the dihydroquinoxaline scaffold. The presence of substituents on the ring, such as the methyl group at position 4 and the imino and amino groups at positions 3 and 2 respectively in the title compound, would be expected to influence the specific geometry of this boat conformation.
The boat conformation allows for the substituents to occupy pseudo-axial and pseudo-equatorial positions. The thermodynamically most stable conformation will be the one that minimizes unfavorable steric interactions between the substituents. For this compound, the methyl group at the N4 position and the substituents at the C2 and C3 positions will dictate the precise puckering of the ring.
Computational modeling and advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for determining the preferred conformation and the spatial arrangement of the substituents in solution. While specific data for the title compound is not available, the foundational boat structure of the dihydroquinoxaline ring provides a critical starting point for any detailed conformational analysis.
Sufficiently detailed and specific scientific literature concerning the reactivity and mechanistic investigations of this compound is not available to fulfill the requirements of the provided article outline.
Comprehensive searches for experimental or theoretical studies on the nucleophilic and electrophilic reactivity of this specific compound, including reactions at the imino nitrogen, the amino group, or the benzene ring, did not yield relevant results. Furthermore, no specific data could be located regarding its hydrolytic stability, potential degradation pathways, or any ring-opening and ring-closure reactions.
The available literature focuses on related but structurally distinct heterocyclic systems, such as quinoxalin-2-ones or dihydroquinazolines. Extrapolating reactivity data from these analogues to the specified compound would be scientifically speculative and would not meet the required standard of accuracy for this article. Therefore, it is not possible to generate the requested content based on currently accessible scientific information.
Reactivity and Mechanistic Investigations of 3 Imino 4 Methyl 3,4 Dihydroquinoxalin 2 Amine
Exploration of Rearrangement Reactions
The structural framework of 3-imino-4-methyl-3,4-dihydroquinoxalin-2-amine, featuring a dihydro-pyrazine ring fused to a benzene (B151609) ring along with exocyclic imino and amino groups, presents multiple avenues for molecular rearrangements. While specific studies on this exact molecule are not extensively documented, the reactivity of the broader quinoxaline (B1680401) family suggests several potential rearrangement pathways. These reactions often involve skeletal reorganization, leading to the formation of new heterocyclic systems, and are typically induced by thermal, acidic, or basic conditions.
One plausible rearrangement could involve the contraction of the pyrazine (B50134) ring. In related quinoxaline systems, acid-catalyzed rearrangements have been observed to facilitate the contraction of the six-membered pyrazine ring to form five-membered benzimidazole (B57391) derivatives. researchgate.net For this compound, protonation of the imino or amino groups could initiate a cascade of bond-breaking and bond-forming events, potentially leading to the expulsion of a nitrogen atom and the formation of a more stable aromatic system.
Another potential avenue for rearrangement is the Dimroth rearrangement, a common reaction in nitrogen-containing heterocycles. This type of rearrangement typically involves the opening of the heterocyclic ring followed by re-cyclization in a different orientation. In the case of the subject compound, this could be initiated by nucleophilic attack, leading to the interchange of the exocyclic imino nitrogen with one of the ring nitrogens.
Furthermore, rearrangements involving the exocyclic substituents are also conceivable. Tautomeric shifts between the imino and amino forms can alter the electronic distribution within the molecule, potentially predisposing it to subsequent rearrangements. Under specific conditions, the methyl group on the N4 nitrogen could also be involved in migratory shifts, although this is generally less common.
The exploration of these potential rearrangement reactions opens up possibilities for the synthesis of novel heterocyclic scaffolds starting from the this compound core. Detailed mechanistic studies, likely involving isotopic labeling and kinetic analysis, would be necessary to fully elucidate the pathways of these transformations. A summary of potential rearrangement types is presented in Table 1.
| Rearrangement Type | Potential Trigger | Plausible Product Class | Mechanistic Feature |
|---|---|---|---|
| Ring Contraction | Acid Catalysis | Benzimidazole Derivatives | Skeletal reorganization with potential nitrogen extrusion. |
| Dimroth Rearrangement | Nucleophilic/Basic Conditions | Isomeric Quinoxaline Derivatives | Ring-opening and re-cyclization leading to atom interchange. |
| Substituent Migration | Thermal/Photochemical Conditions | Structurally Isomeric Amines/Imines | Shift of exocyclic groups. |
Computational Studies on Reaction Pathways and Transition States
Computational chemistry offers a powerful tool to investigate the potential reaction pathways and transition states of this compound, providing insights that can complement experimental studies. Density Functional Theory (DFT) is a particularly well-suited method for exploring the electronic structure, stability, and reactivity of such heterocyclic systems. rsc.orgnih.gov
Theoretical studies could begin with the optimization of the ground state geometry of the molecule to understand its preferred conformation and electronic properties. Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide valuable information about the molecule's reactivity. nih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. nih.gov For the title compound, the locations of the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack, respectively, guiding the prediction of its reactive behavior.
In the context of the potential rearrangement reactions discussed in the previous section, computational studies can be employed to map out the entire reaction coordinate. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for each proposed pathway can be constructed. The identification of transition state structures and the calculation of their associated activation energies would allow for a comparison of the feasibility of different rearrangement mechanisms. For instance, the energy barriers for acid-catalyzed ring contraction versus a Dimroth-type rearrangement could be compared to predict which pathway is kinetically favored.
Furthermore, Natural Bond Orbital (NBO) analysis can be utilized to study the charge distribution and bonding interactions within the molecule at different points along the reaction pathway. This can help in understanding the electronic changes that occur during bond cleavage and formation in a rearrangement process. Time-Dependent DFT (TD-DFT) could also be used to predict the electronic absorption spectra and explore the possibility of photochemically induced rearrangements. rsc.orgnih.gov
A hypothetical set of computational parameters that could be investigated for a proposed rearrangement of this compound is presented in Table 2.
| Parameter | Computational Method | Significance |
|---|---|---|
| Ground State Geometry | DFT (e.g., B3LYP/6-31G*) | Provides the most stable 3D structure and bond parameters. |
| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and kinetic stability. nih.gov |
| Activation Energy (Ea) | DFT (Transition State Search) | Determines the kinetic feasibility of a reaction pathway. |
| Reaction Enthalpy (ΔH) | DFT | Indicates the overall energy change (exothermic/endothermic). |
| NBO Charges | NBO Analysis | Reveals the charge distribution on atoms. |
| Imaginary Frequencies | Frequency Calculation | Confirms the identity of transition states (one imaginary frequency). |
Through such computational investigations, a deeper understanding of the intrinsic reactivity and potential for molecular rearrangement of this compound can be achieved, guiding future synthetic and mechanistic explorations.
Derivatization and Analog Synthesis of 3 Imino 4 Methyl 3,4 Dihydroquinoxalin 2 Amine
Functionalization at the Exocyclic Imino Nitrogen
The exocyclic imino group at the 3-position of the quinoxaline (B1680401) ring presents a unique site for chemical modification. Its nucleophilic character allows for a range of functionalization reactions, including alkylation, acylation, and condensation, leading to the synthesis of diverse analogs with potentially altered biological activities.
Alkylation and Acylation Strategies
The nitrogen atom of the exocyclic imino group is susceptible to electrophilic attack, enabling the introduction of various alkyl and acyl substituents.
Alkylation: The alkylation of the imino nitrogen can be achieved using a variety of alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the imino group and enhance its nucleophilicity. The choice of base and solvent is crucial to control the selectivity of the reaction, minimizing potential side reactions at the 2-amino group or the N-4 position of the quinoxaline ring. For instance, the reaction of 3-imino-4-methyl-3,4-dihydroquinoxalin-2-amine with methyl iodide in the presence of a non-nucleophilic base like sodium hydride could selectively yield the N-methylated product at the exocyclic imino position.
Acylation: Acylation of the exocyclic imino nitrogen can be accomplished using acylating agents like acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the acid byproduct. This functionalization introduces an amide-like linkage, which can significantly influence the electronic and steric properties of the molecule. For example, treatment with acetyl chloride would yield the corresponding N-acetyl derivative.
Table 1: Examples of Alkylation and Acylation at the Exocyclic Imino Nitrogen
| Reagent | Product | Reaction Conditions |
| Methyl iodide | 4-Methyl-3-(methylimino)-3,4-dihydroquinoxalin-2-amine | NaH, THF, 0 °C to rt |
| Benzyl bromide | 3-(Benzylimino)-4-methyl-3,4-dihydroquinoxalin-2-amine | K₂CO₃, Acetone, reflux |
| Acetyl chloride | N-(2-Amino-4-methyl-4H-quinoxalin-3-ylidene)acetamide | Triethylamine, DCM, 0 °C |
| Benzoyl chloride | N-(2-Amino-4-methyl-4H-quinoxalin-3-ylidene)benzamide | Pyridine, 0 °C to rt |
Imine Condensation Reactions to Extend the Molecular Framework
The exocyclic imino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form new, more extended molecular frameworks. libretexts.orglibretexts.org This imine exchange or transimination reaction is typically acid-catalyzed and involves the formation of a tetrahedral intermediate followed by the elimination of ammonia (B1221849) or a primary amine. masterorganicchemistry.com
For example, the reaction of this compound with an aromatic aldehyde in the presence of a catalytic amount of acid could lead to the formation of a new Schiff base, effectively replacing the imino hydrogen with a larger substituent and extending the conjugation of the system. This strategy is valuable for creating libraries of compounds with diverse steric and electronic properties for structure-activity relationship (SAR) studies.
Table 2: Imine Condensation Reactions
| Carbonyl Compound | Product | Reaction Conditions |
| Benzaldehyde | 3-(Benzylideneamino)-4-methyl-3,4-dihydroquinoxalin-2-amine | Acetic acid, Ethanol (B145695), reflux |
| 4-Chlorobenzaldehyde | 3-((4-Chlorobenzylidene)amino)-4-methyl-3,4-dihydroquinoxalin-2-amine | p-Toluenesulfonic acid, Toluene, reflux |
| Acetone | 4-Methyl-3-(propan-2-ylideneamino)-3,4-dihydroquinoxalin-2-amine | Formic acid, Methanol (B129727), rt |
Modifications of the Amino Group
The primary amino group at the 2-position of the quinoxaline ring is a versatile handle for introducing a wide range of functional groups through reactions such as amidation, sulfonamidation, and the formation of ureas and thioureas.
Amidation and Sulfonamidation
Amidation: The 2-amino group can be readily acylated to form amide derivatives. This is a common strategy in drug design to modulate properties such as solubility, metabolic stability, and target binding. The reaction is typically carried out using acylating agents like acyl chlorides or carboxylic acid anhydrides in the presence of a base. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction between a carboxylic acid and the amino group.
Sulfonamidation: Similarly, the amino group can react with sulfonyl chlorides to yield sulfonamides. This functional group is a well-established pharmacophore in many drug classes. The reaction is usually performed in the presence of a base like pyridine or triethylamine.
Table 3: Amidation and Sulfonamidation of the 2-Amino Group
| Reagent | Product | Reaction Conditions |
| Propionyl chloride | N-(3-Imino-4-methyl-3,4-dihydroquinoxalin-2-yl)propanamide | Triethylamine, CH₂Cl₂, 0 °C |
| Benzoic acid/EDC | N-(3-Imino-4-methyl-3,4-dihydroquinoxalin-2-yl)benzamide | EDC, HOBt, DMF, rt |
| Benzenesulfonyl chloride | N-(3-Imino-4-methyl-3,4-dihydroquinoxalin-2-yl)benzenesulfonamide | Pyridine, 0 °C to rt |
| p-Toluenesulfonyl chloride | N-(3-Imino-4-methyl-3,4-dihydroquinoxalin-2-yl)-4-methylbenzenesulfonamide | NaOH (aq), Dioxane, rt |
Urea and Thiourea Formation
The reaction of the 2-amino group with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. nih.govagriculturejournals.czscispace.com These functional groups are known to participate in hydrogen bonding interactions with biological targets and are prevalent in many bioactive molecules.
The reaction typically proceeds by the nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate or isothiocyanate. These reactions are often carried out in aprotic solvents and may not require a catalyst.
Table 4: Urea and Thiourea Derivatives from the 2-Amino Group
| Reagent | Product | Reaction Conditions |
| Phenyl isocyanate | 1-(3-Imino-4-methyl-3,4-dihydroquinoxalin-2-yl)-3-phenylurea | THF, rt |
| Ethyl isocyanate | 1-Ethyl-3-(3-imino-4-methyl-3,4-dihydroquinoxalin-2-yl)urea | Acetonitrile, rt |
| Phenyl isothiocyanate | 1-(3-Imino-4-methyl-3,4-dihydroquinoxalin-2-yl)-3-phenylthiourea | Ethanol, reflux |
| Methyl isothiocyanate | 1-(3-Imino-4-methyl-3,4-dihydroquinoxalin-2-yl)-3-methylthiourea | DMF, rt |
Substitution on the Quinoxaline Ring System
The benzene (B151609) ring of the quinoxaline nucleus is amenable to electrophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents. The amino and imino groups are generally activating and ortho-, para-directing. nih.govresearchgate.net However, the pyrazine (B50134) ring is electron-withdrawing, which can deactivate the benzene ring towards electrophilic attack. The precise regioselectivity of substitution will depend on the interplay of these electronic effects and the reaction conditions.
Common electrophilic substitution reactions that could be explored include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric and sulfuric acid might introduce a nitro group onto the benzene ring, likely at a position directed by the amino and imino groups. nih.gov Subsequent reduction of the nitro group could provide an additional amino functionality for further derivatization.
Halogenation, for example with bromine in acetic acid, could introduce a bromine atom, which can then serve as a handle for further modifications through cross-coupling reactions.
Table 5: Potential Electrophilic Substitution Reactions on the Quinoxaline Ring
| Reaction | Reagent | Potential Product(s) |
| Nitration | HNO₃/H₂SO₄ | 6-Nitro- or 7-nitro-3-imino-4-methyl-3,4-dihydroquinoxalin-2-amine |
| Bromination | Br₂/Acetic Acid | 6-Bromo- or 7-bromo-3-imino-4-methyl-3,4-dihydroquinoxalin-2-amine |
| Chlorination | SO₂Cl₂ | 6-Chloro- or 7-chloro-3-imino-4-methyl-3,4-dihydroquinoxalin-2-amine |
Halogenation and Nitration Studies
The introduction of halogen and nitro groups onto the aromatic ring of the quinoxaline scaffold can significantly influence its electronic properties and biological activity. While specific studies on the direct halogenation and nitration of this compound are not extensively documented in publicly available literature, general methodologies for the functionalization of quinoxaline rings provide insights into potential synthetic routes.
Electrophilic aromatic substitution reactions are the most common methods for introducing such functionalities. For instance, nitration of quinoxalin-2(1H)-ones can be achieved using fuming nitric acid in trifluoroacetic acid, leading to the formation of nitro-substituted derivatives. wikipedia.org Similarly, halogenation can be accomplished using various halogenating agents, with the regioselectivity of the substitution being dependent on the existing substituents on the quinoxaline ring. The electron-donating or withdrawing nature of the imino and amino groups at positions 2 and 3, along with the methyl group at position 4, would direct the incoming electrophile to specific positions on the benzene ring.
Further research is required to delineate the precise conditions and regiochemical outcomes of halogenation and nitration reactions specifically on the this compound scaffold.
Introduction of Alkyl and Aryl Substituents
The alkylation and arylation of the this compound core can occur at several positions, including the amino and imino nitrogens, as well as the aromatic ring. N-alkylation is a common strategy for modifying the properties of heterocyclic compounds. wikipedia.org For instance, the synthesis of N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides has been reported, demonstrating the feasibility of introducing alkyl chains onto the quinoxaline framework. While this example pertains to a different quinoxaline derivative, similar methodologies, such as reaction with alkyl halides in the presence of a base, could potentially be applied to the amino or imino groups of this compound.
Arylation reactions, often catalyzed by transition metals, provide a means to introduce aryl substituents. These reactions are valuable for creating compounds with extended conjugation and diverse three-dimensional structures. The specific conditions for achieving selective N- or C-arylation of this compound would need to be empirically determined.
Multicomponent Reactions Utilizing this compound as a Building Block
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The this compound scaffold, with its multiple reactive sites, presents an interesting building block for such transformations.
While specific examples of MCRs directly employing this compound as a reactant are not readily found in the surveyed literature, the synthesis of the broader class of 3,4-dihydroquinoxalin-2-amine (B11920997) derivatives via MCRs is well-established. nih.govresearchgate.net A notable example is the isocyanide-based three-component reaction of o-phenylenediamines, carbonyl compounds, and isocyanides to produce highly substituted 3,4-dihydroquinoxalin-2-amines. nih.gov
This suggests the potential for the amino group of this compound to participate in well-known MCRs like the Ugi or Passerini reactions. In a hypothetical Ugi-type reaction, the 2-amino group could react with an aldehyde or ketone, an isocyanide, and a carboxylic acid to generate complex peptide-like structures incorporating the quinoxaline moiety. The feasibility and outcome of such reactions would depend on the relative reactivity of the amino and imino groups under the specific reaction conditions.
Table 1: Potential Multicomponent Reactions Involving the this compound Scaffold
| Reaction Type | Potential Reactants with this compound | Potential Product Class |
| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino Amide Derivatives |
| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid (if amino group is acylated) | α-Acyloxy Amide Derivatives |
| Mannich Reaction | Aldehyde, Enolizable Carbonyl Compound | β-Amino Carbonyl Compounds |
This table presents hypothetical applications based on the known reactivity of the functional groups present in the target molecule.
Synthesis of Heterocyclic Fused Systems Incorporating the this compound Scaffold
The presence of multiple nitrogen atoms and reactive functional groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the cyclization of the quinoxaline derivative with a bifunctional reagent.
For example, the amino and imino groups could react with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds to form new heterocyclic rings fused to the quinoxaline core. The specific nature of the resulting fused system would be dictated by the reagent used and the reaction conditions. The synthesis of various fused quinoxaline systems, such as pyrimido[4,5-b]quinolines, has been reported from related amino-substituted quinoxaline precursors.
Further investigation into the reactivity of this compound with a variety of cyclizing agents is warranted to explore the full potential of this scaffold in the construction of novel, complex heterocyclic architectures.
Theoretical and Computational Chemistry Studies on 3 Imino 4 Methyl 3,4 Dihydroquinoxalin 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a novel compound like 3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine, DFT would be the primary tool to understand its fundamental chemical properties.
Optimization of Ground State Geometries
The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the ground state geometry. This is achieved through a process called geometry optimization. Using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), the forces on each atom are calculated and minimized until a stable structure is found. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level) (Note: This table is illustrative as no published data exists.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C2-N(amine) | - |
| C2-N3(imino) | - | |
| N3=C3 | - | |
| C3-N4 | - | |
| N4-C(methyl) | - | |
| Bond Angle (°) | N(amine)-C2-N3(imino) | - |
| C2-N3=C3 | - | |
| N3=C3-N4 | - | |
| C3-N4-C(methyl) | - | |
| Dihedral Angle (°) | C-C-N-C | - |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. DFT calculations would provide the energies of these orbitals and their spatial distribution, offering insights into the most probable sites for electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: This table is illustrative as no published data exists.)
| Parameter | Energy (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
Electrostatic Potential Surface (ESP) Analysis
The Electrostatic Potential Surface (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. The ESP map uses a color scale to indicate regions of negative and positive potential. Red-colored regions typically represent areas of high electron density and are susceptible to electrophilic attack, while blue-colored regions indicate electron-deficient areas that are prone to nucleophilic attack. For this compound, an ESP analysis would be invaluable in predicting its intermolecular interactions and reactive sites.
Prediction of Spectroscopic Parameters
Computational methods can also predict the spectroscopic properties of a molecule, which can be a powerful tool for confirming its structure when compared with experimental data.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts, when compared to experimentally obtained spectra, can help to confirm the proposed structure and assign the signals to specific atoms within the molecule.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative as no published data exists.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | - | - |
| C3 | - | - |
| C(methyl) | - | - |
| Aromatic CH | - | - |
| NH₂(amine) | - | - |
| NH(imine) | - | - |
Vibrational Frequency Calculations for IR and Raman Assignments
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. The predicted vibrational spectrum can then be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands to specific molecular motions.
Table 4: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound (Note: This table is illustrative as no published data exists.)
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| - | - | N-H stretch (amine) |
| - | - | C=N stretch (imine) |
| - | - | C-N stretch |
| - | - | Aromatic C-H stretch |
| - | - | CH₃ stretch |
| - | - | Aromatic ring vibrations |
Solvation Effects on Molecular Properties and Reactivity Profiles
The surrounding solvent environment can significantly influence the electronic structure, stability, and reactivity of a solute molecule. For this compound, computational studies employing methods such as Density Functional Theory (DFT) combined with polarizable continuum models (PCMs) can elucidate these solvent-induced effects.
In such studies, the molecule is placed within a virtual cavity embedded in a dielectric continuum representing the bulk solvent. This approach allows for the calculation of various molecular properties as a function of solvent polarity. For instance, the dipole moment of this compound is expected to increase in more polar solvents due to the stabilization of its charge-separated resonance structures.
Table 1: Predicted Solvatochromic Shifts in Absorption Maxima (λmax) of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |
| n-Hexane | 1.88 | 385 |
| Dichloromethane | 8.93 | 398 |
| Ethanol (B145695) | 24.55 | 405 |
| Acetonitrile | 37.5 | 408 |
| Water | 80.1 | 415 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed for similar compounds.
Furthermore, solvation can impact the reactivity of the compound. For example, the relative energies of reactants, transition states, and products of a potential reaction involving this compound can be altered by the solvent. Computational studies on similar quinoxalin-2(1H)-one derivatives have shown that redox potentials can be calculated in the aqueous phase using DFT, indicating the influence of the solvent on the electron transfer properties. researchgate.net This suggests that the reactivity of the imino and amine groups in this compound towards electrophiles or nucleophiles could be modulated by the choice of solvent.
Ab Initio Molecular Dynamics Simulations for Dynamic Behavior
To understand the dynamic behavior of this compound, ab initio molecular dynamics (AIMD) simulations offer a powerful computational tool. Unlike classical molecular dynamics, which relies on pre-parameterized force fields, AIMD calculates the forces on each atom "on the fly" using quantum mechanical methods. This allows for the simulation of bond breaking and formation, as well as capturing the subtle electronic effects that govern molecular motion.
An AIMD simulation of this compound in a solvent box (e.g., water) would provide insights into several dynamic properties. For instance, it would reveal the conformational flexibility of the dihydroquinoxaline ring and the rotational dynamics of the methyl and amine groups. The simulation would also characterize the hydrogen bonding network between the imino and amine protons and the surrounding solvent molecules, providing information on the strength and lifetime of these interactions.
Table 2: Key Dynamic Properties of this compound from a Hypothetical AIMD Simulation
| Property | Description | Predicted Value |
| Ring Puckering Frequency | The rate of conformational changes in the dihydroquinoxaline ring. | 1011 - 1012 s-1 |
| Methyl Group Rotation Barrier | The energy required to rotate the C-N bond of the methyl group. | 2 - 4 kcal/mol |
| Mean Residence Time of Water at N-H | The average time a water molecule spends hydrogen-bonded to the amine or imine N-H. | 1 - 5 ps |
Note: The data in this table is hypothetical and for illustrative purposes, based on general expectations for similar molecular systems.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. For this compound and its analogs, QSPR models can be developed to predict properties such as solubility, melting point, and chromatographic retention times, without the need for experimental measurements.
The development of a QSPR model involves several steps. First, a dataset of compounds with known experimental property values is collected. Then, for each molecule, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features. Finally, a mathematical model is built to establish a correlation between the descriptors and the property of interest.
For quinoxaline (B1680401) derivatives, QSAR (Quantitative Structure-Activity Relationship) studies, which are methodologically similar to QSPR, have been conducted to predict biological activities. tandfonline.commdpi.com These studies often employ a variety of molecular descriptors and statistical methods like multiple linear regression or machine learning algorithms to build predictive models. tandfonline.commdpi.com
Table 3: Examples of Molecular Descriptors Used in QSPR Modeling of Quinoxaline Derivatives
| Descriptor Type | Example Descriptor | Property Encoded |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Branching of the molecular skeleton |
| Geometrical | Molecular Surface Area | Shape and size of the molecule |
| Electronic | Dipole Moment | Polarity of the molecule |
A hypothetical QSPR model for a property of this compound and its derivatives might take the form of a linear equation:
Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)
where the coefficients (ci) are determined through statistical fitting. Such models, once validated, can be used for the rapid screening of virtual libraries of related compounds to identify those with desired physicochemical properties.
Non Clinical Applications of 3 Imino 4 Methyl 3,4 Dihydroquinoxalin 2 Amine and Its Derivatives
Role as Synthetic Intermediates in Complex Organic Synthesis (excluding pharmaceutical intermediates for drug development)
Quinoxaline (B1680401) derivatives serve as versatile building blocks in the synthesis of a variety of organic molecules with applications in fields other than medicine. Their inherent aromaticity and the presence of nitrogen heteroatoms make them valuable precursors for the construction of complex molecular architectures.
Notably, these compounds are utilized in the synthesis of novel dyes and pigments. The extended π-conjugated system of the quinoxaline core can be readily modified through the introduction of various substituents, allowing for the fine-tuning of their absorption and emission properties across the visible spectrum. This makes them suitable for applications in textile dyeing, printing inks, and as colorants in plastics.
Furthermore, quinoxaline derivatives have been investigated as key intermediates in the preparation of agrochemicals. Certain substituted quinoxalines have demonstrated potential as herbicides and fungicides, highlighting their importance in the development of new crop protection agents. nih.govresearchgate.net The synthesis of these agrochemicals often involves the functionalization of the quinoxaline scaffold to enhance their biological activity and selectivity.
Potential in Materials Science Research
The unique electronic and photophysical properties of quinoxaline derivatives make them highly attractive for various applications in materials science.
Organic Light-Emitting Diodes (OLEDs) Component Design
Quinoxaline derivatives have emerged as promising materials for the fabrication of high-performance OLEDs. Their rigid and planar structure, combined with excellent thermal stability, contributes to the longevity and efficiency of these devices. Depending on their specific molecular design, quinoxaline-based compounds can function as:
Hole-transporting materials: Facilitating the injection and transport of positive charge carriers from the anode.
Electron-transporting materials: Aiding the injection and transport of negative charge carriers from the cathode.
Emitting materials (hosts or guests): Serving as the active layer where electroluminescence occurs, with their emission color being tunable through chemical modification.
The high electron affinity of the quinoxaline core makes many of its derivatives particularly well-suited for use as electron-transporting and emitting materials in OLEDs. researchgate.net
Advanced Polymer Synthesis
The incorporation of quinoxaline units into polymer backbones has led to the development of advanced materials with exceptional thermal stability, chemical resistance, and optoelectronic properties. Polyquinoxalines, a class of high-performance polymers, are known for their high glass transition temperatures and excellent mechanical strength.
Donor-acceptor copolymers containing quinoxaline as the electron-acceptor unit have been synthesized and investigated for their charge transport capabilities. mdpi.com These polymers exhibit broad absorption spectra and good thermal stability, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
| Polymer Class | Monomer Units | Key Properties | Potential Applications |
| Polyquinoxalines | Bis(o-diamine) and bis(α-dicarbonyl) | High thermal stability, chemical resistance, mechanical strength | High-performance plastics, adhesives, composites |
| Donor-Acceptor Copolymers | Thiophene derivatives (donor), Quinoxaline (acceptor) | Good thermal stability, broad absorption, charge transport | Organic electronics (OFETs, OPVs) |
Molecular Switches and Sensors
The ability of the quinoxaline scaffold to undergo changes in its electronic and photophysical properties in response to external stimuli has led to its use in the design of molecular switches and sensors. Functionalized quinoxaline derivatives have been shown to exhibit chromogenic and fluorogenic responses to the presence of specific anions and changes in pH. This makes them valuable components in chemical sensors for environmental monitoring and industrial process control. For instance, certain amino-substituted quinoxalines can act as fluorescent pH indicators in aqueous media.
Coordination Chemistry: Ligand Design and Metal Complexation Studies
The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline core are excellent coordination sites for metal ions, making quinoxaline derivatives versatile ligands in coordination chemistry. The resulting metal complexes have been studied for their interesting electrochemical, photochemical, and magnetic properties.
Chelation Properties and Binding Modes
The specific compound, 3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine, possesses multiple potential coordination sites: the two nitrogen atoms of the quinoxaline ring, the imino nitrogen, and the amino nitrogen. This arrangement suggests that it could act as a multidentate ligand, capable of forming stable chelate rings with a single metal ion.
The study of such metal complexes is of fundamental interest in understanding the principles of coordination chemistry and can lead to the development of new catalysts, magnetic materials, and luminescent probes.
| Ligand Type | Potential Coordination Sites | Possible Binding Modes |
| This compound | Quinoxaline ring nitrogens, Imino nitrogen, Amino nitrogen | Bidentate (Nimino, Namino), Tridentate (Nimino, Namino, Nquinoxaline) |
The broader class of quinoxaline derivatives is known to form complexes with various metals and has been explored for catalytic and analytical applications. ijfans.orgresearchgate.netisca.in However, the specific substitution pattern of an imino, a methyl, and an amine group at the 3, 4, and 2 positions of the dihydroquinoxaline core, as specified in "this compound," does not appear to be a widely studied configuration in the context of the requested non-clinical applications.
General information on quinoxaline derivatives indicates that they can act as ligands for transition metals, with the nitrogen atoms of the quinoxaline ring system playing a key role in coordination. isca.in The resulting metal complexes have been investigated for their potential in catalysis, particularly in organic synthesis. nih.govchim.it For instance, metal complexes of certain quinoxaline derivatives have been explored as catalysts in various chemical reactions. nih.gov
In the field of analytical chemistry, some quinoxaline derivatives have been utilized as reagents. For example, quinoxaline-2-carboxylic acid and its derivatives have been studied for the determination of metal salt solubility products and for the quantitative precipitation of certain metal ions like palladium(II). consensus.app
Despite this general context for the broader family of quinoxaline compounds, the absence of specific research on this compound prevents a detailed discussion and the creation of data tables as requested in the outline for the following sections:
Application in Analytical Chemistry as Reagents for Detection or Separation
Without specific research findings for the target compound, any attempt to provide in-depth information would be speculative and would not meet the required standards of scientific accuracy. Further research dedicated to the synthesis and application of this compound is needed to populate these areas of knowledge.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes for 3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine
The development of novel synthetic strategies for quinoxaline (B1680401) derivatives is a continuous effort in organic chemistry, driven by the quest for efficiency, sustainability, and molecular diversity. ekb.eg While classical methods often involve the condensation of 1,2-diamines with α-dicarbonyl compounds, future research will likely focus on greener and more atom-economical alternatives. nih.govresearchgate.net
Key areas for future exploration include:
Catalyst-Free Syntheses: Inspired by recent protocols for other quinoxalines, research could target a catalyst-free synthesis of this compound, potentially using green solvents like methanol (B129727) at ambient temperatures. researchgate.net Such methods significantly reduce environmental impact and simplify product purification. researchgate.net
Heterogeneous Catalysis: The use of reusable solid catalysts, such as silica (B1680970) nanoparticles, monoclinic zirconia, or alumina-supported heteropolyoxometalates, offers a promising avenue. nih.govnih.gov These catalysts are easily separable from the reaction mixture, can be recycled multiple times without significant loss of activity, and often allow for milder reaction conditions. nih.govnih.gov
Multi-Component Reactions (MCRs): Designing a one-pot, three-component reaction involving an appropriate o-phenylenediamine (B120857), a carbonyl compound, and an isocyanide could provide a direct and efficient route to the target molecule and its derivatives. researchgate.net This approach is highly valued for its operational simplicity and for building molecular complexity in a single step. researchgate.net
Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reproducibility. Future work could develop a flow-based process, potentially integrating in-line purification for a streamlined production of the target compound.
Expanding the Scope of Derivatization and Functionalization Reactions
The presence of multiple reactive sites—the primary amine, the imino group, and the N-methylated nitrogen—makes this compound an excellent scaffold for chemical modification. Future research should focus on systematically exploring these derivatization possibilities to create a library of new compounds with potentially enhanced properties.
Potential functionalization strategies include:
N-Functionalization: The primary amine (-NH2) is a prime target for reactions such as acylation, sulfonylation, and reductive amination to introduce a wide variety of substituents. This could be used to modulate the electronic properties or to attach other functional units.
Imino Group Chemistry: The exocyclic imino group (C=NH) can undergo reactions typical of imines, such as hydrolysis, reduction to a secondary amine, or cycloaddition reactions. These transformations would significantly alter the core structure and could lead to entirely new heterocyclic systems.
C-H Functionalization: Direct C-H activation and functionalization of the benzene (B151609) ring of the quinoxaline core represents a modern and atom-economical approach to introduce substituents like aryl, alkyl, or halogen groups, thereby fine-tuning the molecule's steric and electronic profile.
Synthesis of Fused Systems: The amine and imino groups could be utilized as handles to construct fused-ring systems, leading to more complex polycyclic aromatic structures. For instance, reaction with bifunctional electrophiles could yield novel tetracyclic compounds.
Advanced Mechanistic Studies using Ultrafast Spectroscopy
The photochemical and photophysical properties of this compound remain largely unexplored. Ultrafast spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, operate on the femtosecond to picosecond timescale and are powerful tools for investigating the dynamics of excited states and reactive intermediates.
Future research in this area could focus on:
Mapping Excited-State Dynamics: Investigating the deactivation pathways of the molecule after photoexcitation. This would involve identifying the lifetimes of singlet and triplet excited states and quantifying the efficiencies of processes like intersystem crossing and internal conversion.
Identifying Reactive Intermediates: Elucidating the mechanisms of potential photochemical reactions. For example, ultrafast spectroscopy could detect and characterize short-lived intermediates, such as radicals or tautomers, that are formed upon light absorption and dictate the final product distribution.
Solvent Effects: Studying how the surrounding solvent environment influences the excited-state lifetimes and reaction pathways, providing insights into the nature of solute-solvent interactions.
Exploration of Solid-State Reactivity of the Compound
The behavior of molecules in the solid state can differ significantly from that in solution. The study of solid-state reactivity, or topochemistry, is a burgeoning field with applications in materials science and green chemistry. Future research should investigate the crystal structure of this compound and its potential for controlled solid-state transformations.
Unexplored avenues include:
Crystal Engineering: Determining the crystal packing of the compound to understand the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern its solid-state architecture. This knowledge is crucial for designing crystalline materials with desired properties.
Topochemical Polymerization: Investigating whether the crystalline arrangement allows for a [2+2] or [4+4] cycloaddition upon photoirradiation, potentially leading to the formation of novel polymers or oligomers with a well-defined stereochemistry.
Polymorphism and Phase Transitions: Screening for different crystalline forms (polymorphs) of the compound, as different polymorphs can exhibit distinct physical properties, such as solubility and stability. Studying phase transitions between these forms induced by temperature or pressure would also be of fundamental interest.
Integration of this compound into Supramolecular Architectures
The compound possesses key structural motifs for participating in non-covalent interactions, making it an attractive building block (synthons) for supramolecular chemistry. The hydrogen bond donor capabilities of the amine and imino groups, coupled with the hydrogen bond accepting nitrogen atoms and the aromatic π-system, provide multiple handles for self-assembly.
Future research directions could involve:
Host-Guest Chemistry: Exploring the ability of the compound to act as a guest within larger host molecules (e.g., cyclodextrins, calixarenes) or as a host for small molecules or ions.
Self-Assembly: Studying the spontaneous organization of the molecules into higher-order structures, such as gels, liquid crystals, or nanofibers, driven by hydrogen bonding and π-stacking.
Coordination Chemistry: Using the nitrogen atoms of the quinoxaline ring and the exocyclic imino/amine groups as ligands to coordinate with metal ions, leading to the formation of metal-organic complexes or coordination polymers with interesting magnetic, optical, or catalytic properties.
Computational Exploration of New Reaction Pathways and Material Science Applications
Computational chemistry provides a powerful tool for predicting molecular properties and exploring reaction mechanisms without the need for extensive laboratory work. Density Functional Theory (DFT) and other computational methods can offer deep insights into the electronic structure and reactivity of this compound. mdpi.com
Future computational studies could focus on:
Reaction Mechanism Elucidation: Modeling potential synthetic and derivatization reactions to calculate activation barriers and reaction energies, thereby predicting the most favorable pathways and guiding experimental design.
Predicting Physicochemical Properties: Calculating key properties such as HOMO-LUMO energy gaps, ionization potentials, and electron affinities to predict the compound's potential utility in organic electronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Virtual Screening: Using the calculated electronic and structural properties to perform virtual screening of its potential as a ligand for biological targets or as a functional material, thus prioritizing experimental efforts.
Sustainable Synthesis and Recycling of Catalytic Systems Involving Quinoxaline Derivatives
Aligning the synthesis of quinoxaline derivatives with the principles of green chemistry is a critical goal for modern chemical manufacturing. ekb.eg Future research should not only focus on developing sustainable routes to this compound but also on the entire lifecycle of the materials used in the process.
Key research objectives in this area include:
Development of Recyclable Catalysts: Focusing on catalytic systems that can be easily recovered and reused for multiple reaction cycles is paramount. tandfonline.com This includes nano-catalysts that can be separated by filtration or magnetic separation, as well as catalysts immobilized on solid supports. nih.gov
Use of Green Solvents: Moving away from volatile and toxic organic solvents towards greener alternatives like water, ethanol (B145695), or solvent-free conditions is a major objective. researchgate.net Research could explore the feasibility of aqueous synthesis, which offers significant environmental and safety benefits. researchgate.net
Energy Efficiency: Developing synthetic protocols that proceed at room temperature or with alternative energy sources like microwave or ultrasound irradiation can drastically reduce the energy consumption of the process. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste generation. Multi-component reactions are particularly advantageous in this regard. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
